molecular formula C₁₀H₉D₅O B1151094 3-Ethyl-5-methyl-benzenemethanol-d5

3-Ethyl-5-methyl-benzenemethanol-d5

Cat. No.: B1151094
M. Wt: 155.25
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-5-methyl-benzenemethanol-d5 (CAS: 244080-18-0) is a deuterated aromatic alcohol featuring a benzene ring substituted with ethyl (-C₂H₅) and methyl (-CH₃) groups at the 3- and 5-positions, respectively. The "-d5" designation indicates that five hydrogen atoms in the molecule are replaced with deuterium (²H), a stable hydrogen isotope. This isotopic labeling makes the compound particularly valuable in pharmaceutical research, where it serves as an internal standard in mass spectrometry for quantifying non-deuterated analogs like amisulpride intermediates .

Key characteristics include:

  • Molecular formula: C₉H₇D₅O
  • Molar mass: ~141.19 g/mol (calculated based on isotopic substitution)
  • Applications: Primarily used in analytical chemistry to enhance precision in pharmacokinetic and metabolic studies due to its near-identical chemical behavior to non-deuterated counterparts.

Properties

Molecular Formula

C₁₀H₉D₅O

Molecular Weight

155.25

Origin of Product

United States

Comparison with Similar Compounds

Non-Deuterated Analog: 3-Ethyl-5-methyl-benzenemethanol

  • CAS: Not explicitly listed in evidence (referenced as CER923302 in product catalogs) .
  • Molecular formula : C₉H₁₂O
  • Molar mass : 136.19 g/mol
  • Key differences :
    • The absence of deuterium reduces molar mass by ~5 g/mol.
    • Reactivity and chromatographic retention times differ slightly, necessitating deuterated versions for accurate analytical calibration.
  • Applications : Intermediate in synthesizing pharmaceuticals like amisulpride.

Diphenyl-d5-methyl Alcohol (Phenyl-d5)

  • CAS: Not explicitly listed (referenced in safety data) .
  • Molecular formula : C₁₃H₅D₅O
  • Molar mass : ~192.25 g/mol
  • Key differences :
    • Structural complexity: Two phenyl groups increase lipophilicity compared to the ethyl/methyl substituents in the target compound.
    • Safety profile: Exhibits acute oral toxicity (LD₅₀: 300 mg/kg in rats) and skin/eye irritation, highlighting the need for stringent handling protocols .
  • Applications : Research applications requiring deuterated aromatic alcohols.

3-(Benzyloxy)-5-hydroxybenzyl Alcohol

  • CAS : 134868-93-2 .
  • Molecular formula : C₁₄H₁₄O₃
  • Molar mass : 230.26 g/mol
  • Key differences: Substituents: A benzyloxy (-OCH₂C₆H₅) group increases steric bulk and alters solubility (soluble in dichloromethane and ethyl acetate). Physical state: Exists as a brown oil, unlike the likely liquid state of 3-Ethyl-5-methyl-benzenemethanol-d4.
  • Applications : Intermediate in organic synthesis.

Data Table: Comparative Properties

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Solubility Physical State Key Applications
3-Ethyl-5-methyl-benzenemethanol-d5 244080-18-0 C₉H₇D₅O 141.19 Not reported Likely liquid Internal standard (MS)
3-Ethyl-5-methyl-benzenemethanol CER923302 C₉H₁₂O 136.19 Not reported Likely liquid Pharma intermediate
Diphenyl-d5-methyl Alcohol Not specified C₁₃H₅D₅O 192.25 Not specified Not specified Research
3-(Benzyloxy)-5-hydroxybenzyl Alcohol 134868-93-2 C₁₄H₁₄O₃ 230.26 Dichloromethane, Ethyl Acetate Brown oil Organic synthesis

Research Findings and Isotopic Effects

  • Deuterium Impact: The isotopic substitution in this compound minimally affects its chemical reactivity but significantly alters its mass spectrometric detection, enabling precise quantification in complex matrices . Deuteration can slightly reduce metabolic degradation rates due to the kinetic isotope effect, though this is less critical in its role as an internal standard.
  • Safety and Handling: While direct toxicity data for this compound are unavailable, analogous deuterated compounds like Diphenyl-d5-methyl Alcohol require precautions against inhalation and dermal exposure .

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